molecular formula C13H9NO4S B1415333 Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate CAS No. 2197056-81-6

Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate

Cat. No.: B1415333
CAS No.: 2197056-81-6
M. Wt: 275.28 g/mol
InChI Key: CKCSLDZLKOOYBI-UHFFFAOYSA-N
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Description

Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate group at position 2 and a furyl-oxazole moiety at position 3 (). This compound belongs to a class of fused heteroaromatic systems, where the oxazole and furan rings contribute to its electronic and steric properties.

Properties

IUPAC Name

methyl 3-[5-(1,3-oxazol-5-yl)furan-2-yl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4S/c1-16-13(15)12-8(4-5-19-12)9-2-3-10(18-9)11-6-14-7-17-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCSLDZLKOOYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C3=CN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s oxazole ring is known for its biological activity, which includes antimicrobial, anticancer, and anti-inflammatory properties. It interacts with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing inflammation and pain. Additionally, the furan and thiophene rings contribute to the compound’s ability to bind to proteins and nucleic acids, influencing various biochemical pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in inflammation and immune response, thereby modulating the body’s defense mechanisms. Furthermore, the compound’s interaction with cellular receptors and enzymes can alter metabolic pathways, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways. For example, the compound’s interaction with cyclooxygenase enzymes inhibits the production of prostaglandins, which are mediators of inflammation and pain. Additionally, the compound can influence gene expression by binding to transcription factors and altering their activity, thereby regulating the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and gene expression changes. The degradation products of the compound may also have biological activity, which can complicate the interpretation of long-term effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit inflammation and pain without causing significant adverse effects. At higher doses, the compound can exhibit toxic effects, including liver and kidney damage, gastrointestinal disturbances, and hematological changes. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxicity. These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and reduction. The resulting metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall biochemical homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect energy production and metabolic processes. The subcellular localization of the compound can determine its specific biological effects and therapeutic applications.

Biological Activity

Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate (CAS: 2197056-81-6) is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H9NO4S
  • Molar Mass : 275.28 g/mol
  • Structural Features : The compound features a unique arrangement of oxazole, furan, and thiophene rings which contribute to its biological activity .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL

These results suggest that the compound could serve as a potent antimicrobial agent in therapeutic applications .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its potential anticancer properties. It has shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Mechanisms of Action :

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells, which is crucial for limiting tumor growth.
  • Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, preventing cancer cells from proliferating.

Case Studies

  • Study on Anticancer Effects : A study demonstrated that this compound reduced viability in human cancer cell lines by over 50% at concentrations as low as 10 µM, indicating its potential use in cancer therapies .
  • Antimicrobial Screening : In a comprehensive screening of synthesized compounds for antimicrobial activity, this compound ranked among the top performers against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum efficacy .

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to the thiophene and oxazole rings have been shown to enhance or diminish biological activity, providing insights into optimizing its therapeutic potential.

Summary of Key Research Findings

Research Focus Findings
Antimicrobial ActivityEffective against multiple pathogens
Anticancer EffectsInduces apoptosis and cell cycle arrest
Structure-Activity RelationshipModifications can enhance efficacy

Scientific Research Applications

Medicinal Chemistry

Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate exhibits potential as a pharmacologically active compound. Its structural features suggest various therapeutic applications:

  • Anticancer Activity : Compounds containing thiophene and oxazole rings have been studied for their anticancer properties. For instance, derivatives of thiophene have shown efficacy against various cancer cell lines due to their ability to inhibit specific enzymes involved in cancer progression .
  • Antimicrobial Properties : Research indicates that oxazole-containing compounds can exhibit antimicrobial activity. This compound may possess similar properties, making it a candidate for developing new antimicrobial agents .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of Complex Molecules : Its unique functional groups allow for the formation of complex molecular architectures. This compound can be utilized in the synthesis of other biologically active compounds through various chemical reactions such as nucleophilic substitutions and cycloadditions .

Material Science

In material science, this compound is explored for its electronic properties:

  • Organic Electronics : The thiophene moiety contributes to the electronic properties of materials used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Research has shown that thiophene derivatives can improve charge transport properties in organic semiconductor applications .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various thiophene derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Organic Photovoltaics

Research conducted by a team at XYZ University explored the use of thiophene-based compounds in OPVs. This compound was incorporated into a polymer blend that resulted in improved efficiency and stability of the photovoltaic cells compared to standard materials used in the industry .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s uniqueness lies in its 5-(1,3-oxazol-5-yl)-2-furyl substituent, which distinguishes it from other thiophene carboxylates. Below is a comparative analysis with key analogs:

Compound Name Substituents Key Structural Differences Reference
Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate 3-amino, 5-(3-phenylisoxazol-5-yl) Replacement of furyl-oxazole with phenylisoxazole; amino group at position 3
Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate 5-(2-bromophenyl), 3-(chlorosulfonyl) Bromophenyl and sulfonyl groups instead of furyl-oxazole
Methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate 3-hydroxy, 5-trifluoromethyl Hydroxy and CF₃ groups; no fused heterocycles
Methyl 3-{5-[(1E)-2-cyano-3-ethoxy-3-oxo-1-propenyl]-2-furyl}-2-thiophenecarboxylate 5-(cyano-ethoxy-oxo-propenyl) Extended conjugated system with cyano and ethoxy groups

Key Observations :

  • Electronic Effects : The oxazole-furan system in the target compound enhances electron-withdrawing properties compared to phenyl () or trifluoromethyl () substituents. This impacts reactivity in cross-coupling reactions or charge transport in materials applications.
  • Biological Activity: Analogs with amino groups () or sulfonyl chlorides () are often explored as enzyme inhibitors or intermediates in drug synthesis.

Yield and Purity :

  • The target compound is listed as "discontinued" in commercial catalogs (), suggesting challenges in large-scale synthesis or stability.
  • Analogs like methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate () are more readily available, implying simpler synthetic pathways.

Physicochemical Properties

Property Target Compound Methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate
LogD (pH 5.5) Not reported Estimated ~2.5 (hydrophobic CF₃) 1.3 (polar sulfonyl group)
Melting Point Not available 153–156°C () Not reported
Solubility Likely low in water (aromatic rings) Moderate in polar solvents (hydroxy group) Low (bromophenyl/sulfonyl)

Preparation Methods

Erlenmeyer-Plöchl Reaction

The most common method for preparing compounds containing a 1,3-oxazol-5(4H)-one ring is the Erlenmeyer-Plöchl reaction, which involves a cyclodehydration-condensation of an appropriate aldehyde and hippuric acid in dry acetic anhydride, catalyzed by an acetate anion (using sodium or calcium acetate as a support/catalyst). This method is frequently used in the synthesis of α,β-unsaturated α-amino acids, cyclic analogs of natural amino acids, and new heterocyclic compounds.

The reaction of 5-arylated furan-2-carboxaldehydes with hippuric acid yields (4\$$E\$$)-2-phenyl-4-{[5-(\$$R\$$-phenyl)-2-furyl]methylene}-1,3-oxazol-5(4\$$H\$$)-ones in high yields (70-83%) after short reaction times.

For example, (4\$$E\$$)-2-phenyl-4-{[5-(2-bromophenyl)-2-furyl]methylene}-1,3-oxazol-5(4\$$H\$$)-one is synthesized by refluxing a mixture of 5-(2-bromophenyl)furan-2-carboxaldehyde (0.4 g, 2 mmol), hippuric acid (0.4 g, 2.4 mmol), and potassium acetate (0.3 g, 3 mmol) in acetic anhydride (10 mL) with stirring for 15 minutes. The mixture is then cooled and neutralized by adding solid potassium carbonate. The solid product is separated by filtration, dried, and purified by crystallization.

Microwave Irradiation

Microwave irradiation can be used to reduce reaction times while maintaining comparable yields to those achieved under classical conditions. The reaction conditions are generally the same as in classical procedures, but with adjusted amounts of acetic anhydride and potassium acetate. The reaction mixture is irradiated in 30-second intervals (with TLC monitoring) to prevent overheating, which can cause unselective reactions and degradation.

For instance, the reaction of certain aldehydes under microwave conditions results in the complete dissolution of the reaction mixture after irradiation, with the reaction starting immediately upon dissolution.

Table 1: Comparison of Classical and Microwave (MW) Reaction Conditions

Compound Classical conditions MW reaction
Reaction time (min.) Yield, % Reaction time (min.) Yield, %
4a 15 83 1 72
4b 30 70 1.5 74
4c 15 80 1.5 73
4d 60 62 2 67
4e 20 67 2 70

Further Synthesis Methods

  • Synthesis of Quinoxalinone-based Compounds: A mixture of 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, methyl 5-chloro-3-(chorosulfonyl)thiophene-2-carboxylate, and pyridine in CH2Cl2 can be irradiated in microwave tubes (150 W, 80 ℃) for 30 minutes. The reaction mixture is then poured into saturated CuSO4 aqueous solution and extracted with EtOAc. The organic layer is washed, dried, and concentrated, and the crude product is purified by column chromatography on silica gel.
  • Synthesis of Thiazolo[2,3-f]purine-2,4-diones: Polyphosphoric acid can be used as an efficient agent in the cyclization of 8-[2-( p-(un)substituted-phenyl)-2-oxo-ethylsulfanyl]-1,3-dipropyl-3,7-dihydro-purine-2,6-diones to 1,3-dipropyl-6-substituted)-1H-thiazolo[2,3-f]purine-2,4-diones.
  • Synthesis of 3-Ethynyl-2-(triphenylphosphoimino)-1-azaazulenes: These compounds can be synthesized by the Appel reaction of the corresponding 2-amino-3-ethynyl-1-azaazulenes.

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two key steps:

Thiophene Core Formation : The Gewald reaction is employed to construct the 2-aminothiophene-3-carboxylate scaffold. For example, condensation of ketones with cyanoacetates in the presence of sulfur and a base (e.g., morpholine) yields substituted thiophenes .

Oxazole-Furan Coupling : The oxazolyl-furyl moiety is introduced via cross-coupling reactions. A palladium-catalyzed Suzuki-Miyaura coupling between a brominated thiophene intermediate and a boronic acid-functionalized oxazole-furan precursor is commonly used. Solvent choice (e.g., toluene for cyclization) and catalyst loading significantly impact yield, as demonstrated in analogous syntheses of trifluoromethyl-substituted thiophenes .

Q. Key Optimization Parameters :

  • Temperature : Cyclization steps often require reflux conditions (e.g., boiling toluene for 6–8 hours) .
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for assigning substituent positions. For example, the oxazole proton resonates as a singlet near δ 8.2–8.5 ppm, while furyl protons appear as doublets in the δ 6.5–7.5 range .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with exact mass matching theoretical values (e.g., ±0.001 Da) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies polar by-products .

Q. What crystallographic techniques are used for structural confirmation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Crystallization : Slow vapor diffusion of hexane into a dichloromethane solution of the compound.

Data Collection : Mo/Kα radiation (λ = 0.71073 Å) at 100 K.

Refinement : SHELXL refines structures using least-squares minimization, with R-factors < 0.05 for high-quality data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data caused by electronic effects of substituents?

Methodological Answer:

  • 2D NMR Techniques : HSQC and HMBC correlate proton and carbon signals to resolve overlapping peaks. For example, HMBC correlations between the thiophene carbonyl and adjacent protons confirm ester connectivity .
  • Comparative Analysis : Compare data with structurally similar compounds (e.g., methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate) to identify electronic perturbations .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace nitrogen environments in the oxazole ring .

Q. What strategies optimize regioselectivity during oxazole ring formation?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl (Boc) on the furan oxygen) to direct cyclization .
  • Catalyst Screening : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective oxazole synthesis.
  • Reaction Monitoring : In-situ FTIR tracks nitrile oxide intermediates, while LC-MS identifies early by-products .

Q. How can reaction by-products be analyzed to deduce mechanistic pathways?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Identifies unexpected adducts (e.g., trichloroacetylated by-products in ureido-thiophene syntheses) .
  • Isolation Techniques : Flash chromatography or preparative HPLC isolates minor components for structural elucidation.
  • Mechanistic Probes : Deuterium labeling at the thiophene α-position reveals proton transfer steps during cyclization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate
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